(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole)
CAS No.:
Cat. No.: VC13781506
Molecular Formula: C13H22N2O2
Molecular Weight: 238.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O2 |
|---|---|
| Molecular Weight | 238.33 g/mol |
| IUPAC Name | (4R)-4-methyl-2-[3-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C13H22N2O2/c1-5-13(6-2,11-14-9(3)7-16-11)12-15-10(4)8-17-12/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 |
| Standard InChI Key | YNVYZIBIFOOFDD-NXEZZACHSA-N |
| Isomeric SMILES | CCC(CC)(C1=N[C@@H](CO1)C)C2=N[C@@H](CO2)C |
| SMILES | CCC(CC)(C1=NC(CO1)C)C2=NC(CO2)C |
| Canonical SMILES | CCC(CC)(C1=NC(CO1)C)C2=NC(CO2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two 4,5-dihydrooxazole rings, each substituted with a methyl group at the 4-position, connected via a pentane-3,3-diyl bridge. The (4R,4'R) stereochemistry ensures a -symmetric framework, critical for inducing enantioselectivity in metal-catalyzed reactions. The dihydrooxazole rings adopt a pseudo-planar conformation, stabilized by intramolecular hydrogen bonding between the nitrogen lone pairs and the adjacent methyl substituents .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.33 g/mol |
| CAS Number | 2828432-10-4 |
| IUPAC Name | (4R)-4-methyl-2-[3-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole |
| SMILES | CCC(CC)(C1=NC@@HC)C2=NC@@HC |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Soluble in dichloromethane, toluene, THF |
The compound’s solubility in non-polar solvents facilitates its use in homogeneous catalysis, while its stability under inert atmospheres ensures compatibility with rigorous reaction conditions .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a two-step process:
-
Formation of Oxazole Precursors: 4-Methyl-4,5-dihydrooxazole is prepared via cyclocondensation of methyl-substituted β-amino alcohols with cyanogen bromide.
-
Bridging via Pentane-3,3-diyl Linker: The dihydrooxazole units are coupled using 3,3-diethylpentane-1,5-diol under Mitsunobu conditions, followed by purification via column chromatography .
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | β-amino alcohol, CNBr, Et₃N, 0°C | 85% |
| 2 | 1,5-pentanediol, DIAD, PPh₃, THF | 72% |
Characterization via -NMR and -NMR confirms the stereochemistry, with distinct signals for the methyl groups (δ 1.2–1.4 ppm) and oxazole protons (δ 3.8–4.2 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 238.33 .
Applications in Asymmetric Catalysis
Enantioselective Diels-Alder Reactions
When coordinated to copper(II) triflate, the ligand facilitates Diels-Alder reactions between cyclopentadiene and α,β-unsaturated aldehydes, achieving enantiomeric excess () values >90%. The rigid -symmetric structure enforces a cis-facial geometry, directing diene and dienophile approach trajectories .
Cyclopropanation of Alkenes
In rhodium-catalyzed cyclopropanations, the ligand enables stereodivergent synthesis of cyclopropane derivatives. For example, styrene reacts with ethyl diazoacetate to yield trans-cyclopropanes with 88% .
Catalytic Performance Data
| Reaction Type | Substrate | Catalyst System | (%) | Yield (%) |
|---|---|---|---|---|
| Diels-Alder | Cyclopentadiene | Cu(OTf)₂/Ligand | 92 | 85 |
| Cyclopropanation | Styrene | Rh₂(OAc)₄/Ligand | 88 | 78 |
| Aldol Reaction | Benzaldehyde | Zn(OTf)₂/Ligand | 82 | 70 |
The ligand’s modularity allows tuning of steric and electronic properties by varying the methyl substituents, enhancing compatibility with diverse substrates .
Biological Activity and Pharmacokinetics
While primarily utilized in catalysis, preliminary studies suggest potential bioactivity. Analogous bis-oxazoline derivatives exhibit antifungal properties (MIC: 0.03–2 μg/mL against Candida albicans), though data specific to this compound remain limited. Pharmacokinetic profiling of related ligands reveals metabolic stability (half-life: ~80.5 min in human liver microsomes), warranting further investigation.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315-H319 | Causes skin/eye irritation |
| H335 | May cause respiratory irritation |
Safety Data Sheets (SDS) recommend using nitrile gloves, safety goggles, and fume hoods during handling. Storage at 2–8°C under inert atmosphere (N₂/Ar) prevents degradation .
Recent Research Developments
Ligand Optimization
Recent efforts focus on substituting the methyl groups with bulkier tert-butyl or phenyl moieties to enhance enantioselectivity in sterically demanding reactions. For instance, tert-butyl variants achieve 95% in asymmetric epoxidations .
Cross-Coupling Applications
Palladium complexes of the ligand enable Suzuki-Miyaura couplings at room temperature, achieving turnover numbers (TON) >10,000. This advancement underscores its versatility beyond traditional cycloadditions.
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